Metilsulfonamida (quinolin-6-il)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

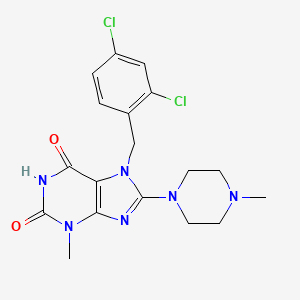

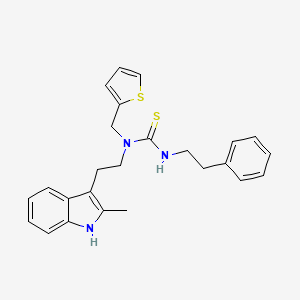

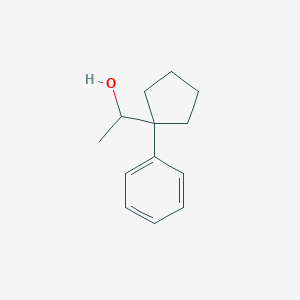

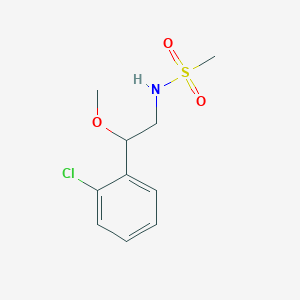

“(Quinolin-6-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1152714-79-8 . It has a molecular weight of 222.27 and is typically found in a powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “(Quinolin-6-yl)methanesulfonamide”, has been a topic of interest in medicinal chemistry research . Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the common approaches used in drug discovery .Molecular Structure Analysis

The molecular structure of “(Quinolin-6-yl)methanesulfonamide” can be represented by the InChI Code: 1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14) .Aplicaciones Científicas De Investigación

Síntesis química

“Metilsulfonamida (quinolin-6-il)” se utiliza en la síntesis química . Es un compuesto con un peso molecular de 222.27 y generalmente se almacena a temperatura ambiente . Se utiliza comúnmente en la síntesis de derivados de quinolina funcionalizados .

Reacciones de activación intramolecular C–H

Este compuesto juega un papel crucial en las reacciones de activación intramolecular C–H de N-sulfonilamidinas e isocianuros . Este proceso está catalizado por yoduro de cobre (I) y L-prolina como ligando en acetonitrilo a temperatura ambiente .

Síntesis de derivados de quinolina funcionalizados

“Metilsulfonamida (quinolin-6-il)” se utiliza en la síntesis de derivados de quinolina funcionalizados . Este proceso involucra una reacción secuencial de un solo paso, de cuatro componentes .

Química medicinal

Los motivos de quinolina, como “Metilsulfonamida (quinolin-6-il)”, son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en la química medicinal .

Química industrial

Además de sus aplicaciones en química medicinal, “Metilsulfonamida (quinolin-6-il)” también tiene aplicaciones en química industrial .

Mecanismo De Acción

Target of Action

The primary target of (Quinolin-6-yl)methanesulfonamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .

Mode of Action

It is known that quinoline derivatives can interact with their targets through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been found to affect a variety of pathways, including the pi3k/akt/mtor pathway , which plays a role in multiple cancers by regulating apoptosis and cell proliferation .

Result of Action

One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (ic50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(Quinolin-6-yl)methanesulfonamide has several advantages for lab experiments, including its high purity and high yields. (Quinolin-6-yl)methanesulfonamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, (Quinolin-6-yl)methanesulfonamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for the study of (Quinolin-6-yl)methanesulfonamide. One direction is the development of new drugs based on the structure of (Quinolin-6-yl)methanesulfonamide. (Quinolin-6-yl)methanesulfonamide has been shown to exhibit promising antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of (Quinolin-6-yl)methanesulfonamide. Further research is needed to fully understand the mechanism of action of (Quinolin-6-yl)methanesulfonamide and its effects on various cellular processes. Finally, the study of the toxicity of (Quinolin-6-yl)methanesulfonamide is also an important future direction. The potential toxicity of (Quinolin-6-yl)methanesulfonamide at high concentrations needs to be further investigated to ensure its safety for use in research and drug development.

Conclusion

In conclusion, (Quinolin-6-yl)methanesulfonamide is a promising compound for scientific research with potential applications in various fields. The synthesis method of (Quinolin-6-yl)methanesulfonamide involves the reaction of 6-chloroquinoline with methanesulfonyl chloride in the presence of a base. (Quinolin-6-yl)methanesulfonamide has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. The exact mechanism of action of (Quinolin-6-yl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. (Quinolin-6-yl)methanesulfonamide has several advantages for lab experiments, including its high purity and high yields, but it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Finally, there are several future directions for the study of (Quinolin-6-yl)methanesulfonamide, including the development of new drugs, the study of the mechanism of action, and the investigation of its toxicity.

Métodos De Síntesis

The synthesis of (Quinolin-6-yl)methanesulfonamide involves the reaction of 6-chloroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure (Quinolin-6-yl)methanesulfonamide. This method has been reported to yield high purity and high yields of (Quinolin-6-yl)methanesulfonamide.

Safety and Hazards

Propiedades

IUPAC Name |

quinolin-6-ylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWGPBNBGQWMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CS(=O)(=O)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)

![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)